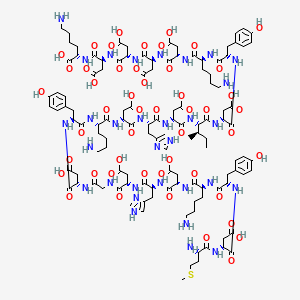
PAP-3 (135-143)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostatic Acid Phosphatase-3 (PAP-3)
Wissenschaftliche Forschungsanwendungen
Molecular Testing for HPV
Molecular testing for human papillomavirus (HPV) has emerged as an important approach in cervical cancer screening, complementing the traditional Pap smear test. This molecularisation process involves the integration of new diagnostics, such as DNA-based HPV testing, into established screening programs. The transition to molecular testing represents an incremental innovation in diagnostic practices, influenced by commercial interests and new marketing practices in an era of increasing privatisation in diagnostic innovation (Hogarth, Hopkins, & Rodríguez, 2012).
Dissemination of Health Communication Interventions
The dissemination of health communication interventions, such as "1-2-3 Pap", a program to improve HPV vaccination uptake and Pap testing outcomes, highlights the importance of developing strategies to reach broader audiences. Effective dissemination involves adapting intervention messages and determining appropriate channels for reaching potential audiences. This case study emphasizes the role of careful planning and partnership development in the early stages of intervention development to enhance the reach and effectiveness of health communication interventions (Cohen et al., 2015).
Comparison of HPV DNA Testing and Pap Smears
A study comparing the sensitivity and specificity of HPV DNA testing with conventional Pap testing for cervical intraepithelial neoplasia demonstrated that HPV testing has greater sensitivity than Pap testing. This suggests the potential for HPV testing to play a more significant role in cervical cancer screening (Mayrand et al., 2007).
Long-term Benefits of Clinical HPV Detection
Clinical HPV DNA testing for cervical precancer and cancer risk prediction offers long-term benefits. A study showed that a baseline negative HPV test provides greater reassurance against high-grade cervical intraepithelial neoplasia over an 18-year follow-up than a normal Pap test. This indicates the potential efficiency of using HPV testing in combination with Pap testing for long-term cervical cancer screening (Castle et al., 2012).
Implementation of HPV Interventions in Public Health Settings
The study of the implementation of "1-2-3 Pap" in public health settings revealed variations in planning activities and the use of organizational resources for implementing evidence-based public health interventions. This study underscores the importance of considering organizational readiness and resources when implementing HPV interventions in public health settings (Carman et al., 2015).
Eigenschaften
Sequenz |
ILLWQPIPV |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Prostatic Acid Phosphatase-3 (135-143); PAP-3 (135-143) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)

